molecular formula C8H9NO2 B3025515 2,6-Dimethyl-4-nitrosophenol CAS No. 4965-29-1

2,6-Dimethyl-4-nitrosophenol

Cat. No.: B3025515
CAS No.: 4965-29-1
M. Wt: 151.16 g/mol
InChI Key: JLGGFXVVFUIJBA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-nitrosophenol is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.1626 g/mol . It is also known by other names such as 2,6-Dimethyl-p-nitrosophenol and 4-Nitroso-2,6-xylenol . This compound is characterized by the presence of a nitroso group (-NO) attached to a phenol ring substituted with two methyl groups at the 2 and 6 positions.

Safety and Hazards

2,6-Dimethyl-4-nitrosophenol is classified as hazardous to the aquatic environment, with long-lasting effects . It is advised to avoid release to the environment . In case of accidental ingestion, inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-4-nitrosophenol can be synthesized through a multi-step process involving nitration, reduction, and salification. The starting material, 2,6-dimethylphenol, undergoes nitration using sodium nitrite and glacial acetic acid to form the nitroso derivative . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is often purified through crystallization and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-nitrosophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2,6-dimethyl-4-nitrosophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-7(9-11)4-6(2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGGFXVVFUIJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065417
Record name Phenol, 2,6-dimethyl-4-nitroso-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13331-93-6
Record name 2,6-Dimethyl-4-nitrosophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13331-93-6
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Record name 2,6-Dimethyl-4-nitrosophenol
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Record name 2,6-Dimethyl-4-nitrosophenol
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Record name Phenol, 2,6-dimethyl-4-nitroso-
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Record name Phenol, 2,6-dimethyl-4-nitroso-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitroso-2,6-xylenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.061
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Record name 2,6-DIMETHYL-4-NITROSOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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